N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study detailed the synthesis, characterization, and crystallographic analysis of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-amines. These compounds were synthesized using hydroxymethyl pyrazole derivatives and primary amines, followed by characterization through various spectroscopic methods and X-ray crystallography. The research also explored their theoretical physical and chemical properties, providing a foundation for understanding the structural and electronic characteristics of these compounds (Titi et al., 2020).
Biological Activities
Anticancer Potential : Derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their anticancer properties. For instance, certain imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives demonstrated potent anti-proliferative effects against human colon and breast carcinoma cell lines, highlighting their potential as anti-cancer agents (Lukasik et al., 2012).
Antimicrobial and Anti-Inflammatory Properties : Pyrazolopyrimidines have shown significant antimicrobial activity, with novel synthesized compounds exhibiting potent effects against various microbial strains. This suggests their potential utility in developing new antimicrobial agents (El‐Wahab et al., 2015). Additionally, some pyrazolo[1,5-a]pyrimidines have been identified as non-steroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity, indicating their therapeutic potential in managing inflammation with reduced gastrointestinal side effects (Auzzi et al., 1983).
Drug Discovery and Development
- Role in Drug Discovery : The structural diversity and biological activity of pyrazolo[3,4-d]pyrimidines make them valuable scaffolds in drug discovery. They have been involved in the synthesis of compounds targeting various biological pathways, including serotonin receptors and mycobacterial ATP synthase, offering insights into developing novel therapeutic agents for treating different diseases (Ivachtchenko et al., 2013).
Mechanism of Action
Target of Action
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Pharmacokinetics
The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to easily diffuse into cells . This property could impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of the targeted organisms. This leads to a decrease in the population of these organisms, thereby alleviating the symptoms of the diseases they cause .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-5-6-12-19(16)24-20-18-15-23-28(17-10-3-2-4-11-17)21(18)26-22(25-20)27-13-7-8-14-27/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADEXRSYKNLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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